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Compound of Interest

Compound Name: Bac5(1-25)

Cat. No.: B12380147 Get Quote

An In-depth Guide to the N-Terminal Fragment of Bovine Bactenecin 5

Bactenecin 5 (Bac5) is a proline-rich antimicrobial peptide (AMP) isolated from bovine

neutrophils.[1] Its N-terminal fragment, Bac5(1-25), has garnered significant interest within the

scientific and drug development communities for its potent, non-lytic antimicrobial activity and

low cytotoxicity. This document provides a detailed technical overview of the primary structure

of Bac5(1-25), including its physicochemical properties, the experimental protocols used for its

characterization, and its mechanism of action.

Primary Structure and Physicochemical Properties
The primary structure of a peptide is defined by its linear amino acid sequence. Bac5(1-25) is
the fragment comprising the first 25 amino acids from the N-terminus of the mature 42-residue

bovine Bac5 peptide.[1] The sequence is notably rich in proline and arginine residues, which is

characteristic of this class of antimicrobial peptides.[1][2]

The table below summarizes the key quantitative data associated with the primary structure of

bovine Bac5(1-25).
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Parameter Value Source

Amino Acid Sequence
RFRPPIRRPPIRPPFYPPFRP

PIRP

Derived from Frank et al.

(1990)[1]

Molecular Formula C₁₅₁H₂₃₂N₄₆O₂₆ MedChemExpress

Molecular Weight 3123.75 g/mol MedChemExpress

Theoretical Isoelectric Point

(pI)
12.51 Calculated

Total Number of Residues 25 -

Positively Charged Residues

(Arg)
7 -

Proline Residues 12 -

Experimental Protocols
The determination of the primary structure of Bac5 and its fragments, along with their synthesis

for research purposes, involves a combination of established biochemical and analytical

techniques.

Peptide Synthesis
Synthetic Bac5(1-25) is typically produced using solid-phase peptide synthesis (SPPS) with

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]

Resin Preparation: The synthesis begins with a resin support, often a Rink Amide resin,

which is swelled in a suitable solvent like dimethylformamide (DMF).

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of

piperidine in DMF to expose the free amine group.

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated, commonly with a

coupling agent like HBTU or HCTU and a base such as diisopropylethylamine (DIPEA), and

then added to the resin to form a peptide bond. The completion of the coupling reaction is

monitored, for instance, by a Kaiser test.
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Chain Elongation: The deprotection and coupling steps are repeated for each amino acid in

the sequence until the full 25-residue peptide is assembled on the resin.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane and water.

Purification and Verification: The crude peptide is precipitated, washed, and then purified to a

high degree using preparative reverse-phase high-performance liquid chromatography (RP-

HPLC). The final product's identity and purity are confirmed by mass spectrometry.[3]

Primary Structure Determination
The original sequencing of the full-length Bac5 was accomplished through a combination of

Edman degradation and mass spectrometry.[1]

Edman Degradation: This classical method sequentially removes and identifies amino acid

residues from the N-terminus of a peptide. The peptide is reacted with phenyl isothiocyanate

(PITC), and under acidic conditions, the derivatized N-terminal amino acid is cleaved and

can be identified by chromatography. This process is repeated to determine the sequence.[1]

Mass Spectrometry: Modern de novo peptide sequencing by tandem mass spectrometry

(MS/MS) is a powerful tool for determining the primary structure. Peptides are ionized (e.g.,

by electrospray ionization) and fragmented. The mass-to-charge ratios of the resulting

fragment ions are measured, creating a spectrum from which the amino acid sequence can

be deduced by calculating the mass differences between adjacent peaks.

Mechanism of Action and Biological Pathways
Bac5(1-25) exerts its antimicrobial effect through a non-lytic mechanism, primarily by inhibiting

protein synthesis in susceptible bacteria.[2][4] It also demonstrates immunomodulatory

properties.

Inhibition of Bacterial Protein Synthesis
The primary mode of action involves the peptide's entry into the bacterial cytoplasm and its

subsequent interaction with the ribosome.
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Caption: Mechanism of Bac5(1-25) action in bacteria.

The process begins with Bac5(1-25) being transported across the inner bacterial membrane by

the SbmA transporter protein.[2] Once inside the cytoplasm, the peptide binds to the ribosomal

exit tunnel of the 70S ribosome. This interaction physically obstructs the passage of the

nascent polypeptide chain, thereby preventing the transition from the initiation to the elongation

phase of protein synthesis and ultimately leading to bacterial cell death.[2][4]

Immunomodulatory Effects
In addition to its direct antimicrobial properties, Bac5 can modulate the host's innate immune

response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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